3,3'-Dimethylbiphenyl
Overview
Description
3,3’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It consists of two benzene rings connected by a single bond, with each benzene ring having a methyl group attached at the 3-position. This compound is also known by other names such as 1,1’-Biphenyl, 3,3’-dimethyl- and m,m’-Bitolyl .
Scientific Research Applications
3,3’-Dimethylbiphenyl has several applications in scientific research:
Biology: The compound can be used in studies involving the interaction of biphenyl derivatives with biological systems.
Medicine: Research into the pharmacological properties of biphenyl derivatives often includes 3,3’-Dimethylbiphenyl.
Industry: It is used in the production of polymers and other industrial chemicals.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If it comes in contact with eyes, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person, instead rinse mouth with water .
Relevant Papers Two relevant papers were found during the search. One paper discusses the reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3’-dimethylbiphenyl . Another paper discusses the structure and activity of new deodorant biphenyl compounds from Thyme (Thymus vulgaris L.) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dimethylbiphenyl can be synthesized through several methods:
From m-bromotoluene or m-iodotoluene and sodium: This method involves the reaction of m-bromotoluene or m-iodotoluene with sodium.
Using copper powder on m-iodotoluene: Copper powder acts as a catalyst in this reaction.
Reduction of 4,4’-dihydroxy-3,3’-dimethylbiphenyl with zinc dust: This method involves the reduction of the dihydroxy compound.
Heating 4,4’-dichloro-3,3’-dimethylbiphenyl with hydriodic acid and phosphorus: This method involves the use of hydriodic acid and phosphorus as reagents.
From o-toluidine with nitrous acid: This method involves the reaction of o-toluidine with nitrous acid.
Industrial Production Methods: In industrial settings, 3,3’-Dimethylbiphenyl can be produced by hydroalkylation of toluene followed by dehydrogenation. This process involves contacting toluene with hydrogen in the presence of a hydroalkylation catalyst to produce (methylcyclohexyl)toluenes, which are then dehydrogenated to yield dimethyl-substituted biphenyl isomers .
Types of Reactions:
Oxidation: 3,3’-Dimethylbiphenyl can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acetylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc dust and hydriodic acid can be used.
Substitution: Friedel-Crafts reactions typically use aluminum chloride as a catalyst and acetyl chloride as the acylating agent.
Major Products:
Oxidation: Oxidation products include various carboxylic acids and ketones.
Reduction: Reduction products include the corresponding hydrocarbons.
Substitution: Friedel-Crafts acetylation yields acetylated biphenyl derivatives.
Mechanism of Action
The mechanism of action of 3,3’-Dimethylbiphenyl involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups on the benzene rings activate the ring towards electrophilic attack. This activation facilitates the formation of various substituted biphenyl derivatives .
Comparison with Similar Compounds
4,4’-Dimethylbiphenyl: This compound has methyl groups at the 4-position on each benzene ring.
2,2’-Dimethylbiphenyl: This compound has methyl groups at the 2-position on each benzene ring.
3,4’-Dimethylbiphenyl: This compound has one methyl group at the 3-position and another at the 4-position on the opposite benzene ring.
Uniqueness: 3,3’-Dimethylbiphenyl is unique due to the specific positioning of the methyl groups at the 3-position on each benzene ring. This positioning influences its chemical reactivity and physical properties, distinguishing it from other dimethylbiphenyl isomers .
Properties
IUPAC Name |
1-methyl-3-(3-methylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEDOIATHPCYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210111 | |
Record name | 3,3'-Dimethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-75-9 | |
Record name | 3,3′-Dimethylbiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dimethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-DIMETHYLBIPHENYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Dimethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dimethylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-DIMETHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3NQS6958W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3'-Dimethylbiphenyl?
A1: this compound has the molecular formula C14H14 and a molecular weight of 182.26 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been used to characterize this compound. These include:
- FT-IR: Infrared spectroscopy reveals characteristic absorption bands for various functional groups within the molecule. [, , , ]
- 1H-NMR: This technique provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and interactions. [, , , ]
- UV-Vis: UV-Vis spectroscopy reveals the compound's absorption characteristics in the ultraviolet and visible light range. []
Q3: How stable is this compound under various conditions?
A3: this compound exhibits good thermal stability, with a 5% weight loss temperature ranging from 430-470°C, as determined by thermogravimetric analysis (TGA). [] Additionally, research has explored its photostability, particularly under UV irradiation, for applications in dyes and other materials. []
Q4: Has this compound been used in catalytic applications?
A4: Research highlights the use of this compound in hydrodesulfurization (HDS) reactions. Specifically, it is a key product in the HDS of 4,6-dimethyldibenzothiophene, a refractory sulfur-containing compound found in petroleum. [, , , ]
Q5: What is the role of Palladium nanoparticle size in the HDS of 4,6-dimethyldibenzothiophene to produce this compound?
A5: Studies reveal that smaller palladium nanoparticles (around 8 nm) exhibit superior catalytic activity and selectivity towards the direct desulfurization pathway, leading to higher yields of this compound. [] This size-dependent activity is attributed to the increased availability of edge sites on smaller nanoparticles, facilitating the adsorption and reaction of sulfur-containing molecules.
Q6: Have computational methods been employed to study this compound?
A6: Yes, computational chemistry techniques, such as CNDO/2 and modified Rayleigh-Schrödinger perturbation theory, have been used to investigate the molecular ordering and potential for liquid crystal behavior of this compound and its derivatives. [] These studies provide insights into the relationship between molecular structure and material properties.
Q7: How do structural modifications of this compound influence its properties?
A7: Research on the synthesis and properties of polyamides and polyesters incorporating this compound and its isomer, 3,4'-Dimethylbiphenyl, demonstrates the influence of structural modifications on material properties. [, ] For example, the inclusion of these units within polymer chains can significantly impact solubility, thermal transitions (melting point, glass transition temperature), and liquid crystal behavior.
Q8: Are there any known carcinogenic effects of this compound?
A8: While this compound itself has not been extensively studied for carcinogenicity, its structural analog, 3,3'-Dimethylbenzidine dihydrochloride, has been identified as a potential human carcinogen. [] This highlights the importance of further investigating the long-term safety profile of this compound.
Q9: What analytical techniques are employed to study this compound?
A9: Various analytical techniques are used to characterize and quantify this compound, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to analyze complex mixtures, such as crude oil, and has been employed to assess the presence and distribution of this compound as a marker for thermal maturity. [, ]
- Electrochemical methods: Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of this compound and its derivatives. []
Q10: What are some cross-disciplinary applications of this compound?
A10: this compound finds applications in various disciplines, highlighting its versatility:
- Materials Science: It serves as a building block for synthesizing polymers with tailored properties, such as liquid crystallinity and enhanced solubility. [, , ]
- Catalysis: Its role as a product in the HDS process underscores its significance in petroleum refining and environmental remediation. [, , , ]
- Analytical Chemistry: Its presence in crude oil and other complex mixtures makes it a valuable marker for geochemical analysis and thermal maturity assessments. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.